Homogentisic Acid
Description
Homogentisic acid (HGA, 2,5-dihydroxyphenylacetic acid) is a phenolic acid derived from L-tyrosine via the tyrosine degradation pathway. It plays a critical role in alkaptonuria (AKU), a rare autosomal recessive disorder caused by mutations in the HGD gene, which encodes homogentisate 1,2-dioxygenase (HGD). This enzyme deficiency leads to systemic accumulation of HGA, causing ochronosis (tissue pigmentation) and arthropathy . HGA is also a precursor for pyomelanin biosynthesis in microorganisms and contributes to bitter taste in plants like P. amarus bamboo shoots .
Properties
IUPAC Name |
2-(2,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNYECMUMZDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060005 | |
| Record name | 2,5-Dihydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Homogentisic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Homogentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
850 mg/mL at 25 °C | |
| Record name | Homogentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000082 [mmHg] | |
| Record name | Homogentisic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
451-13-8, 71694-00-3 | |
| Record name | Homogentisic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homogentisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,4-dihydroxy-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071694003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homogentisic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Homogentisic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dihydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOGENTISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP8UE6VF08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homogentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
| Record name | Homogentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Substrate Specificity and Reaction Conditions
The enzyme system, requiring triphosphopyridine nucleotide (TPN) and citrate as cofactors, demonstrated broad substrate specificity:
-
Benzoic acid was hydroxylated to m- and p-hydroxybenzoic acids.
-
Phenylacetic acid yielded p- and o-hydroxyphenylacetic acids, which were further oxidized to this compound.
-
Salicylic acid (o-hydroxybenzoic acid) was converted to gentisic acid (2,5-dihydroxybenzoic acid), a structural analog of this compound.
Reaction mixtures contained phosphate buffer (pH 7.2), sodium citrate, TPN, and potassium cyanide (to stabilize this compound). Incubation at 37.5°C for 2 hours facilitated maximal yield, with products isolated via ether extraction and paper chromatography.
Table 1: Enzymatic Hydroxylation Parameters
| Substrate | Products | Cofactors | Incubation Time | Yield (Chromatographic Confirmation) |
|---|---|---|---|---|
| Benzoic acid | m- and p-hydroxybenzoic acids | TPN, citrate | 2 hours | +++ |
| Phenylacetic acid | p-hydroxyphenylacetic acid | TPN, citrate | 2 hours | ++ |
| p-Hydroxyphenylacetic acid | This compound | TPN, citrate | 2 hours | + |
Chemical Synthesis via Oxidation and Alkylation
Chemical routes to this compound often involve oxidation of tyrosine derivatives or Friedel-Crafts alkylation. TargetMol’s data highlights its molecular formula (C₈H₈O₄) and solubility profile, which informs solvent selection during synthesis.
Oxidation of 4-Hydroxyphenylpyruvic Acid
4-Hydroxyphenylpyruvic acid, a tyrosine metabolite, undergoes oxidative decarboxylation to yield this compound. This reaction is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD), though in vitro conditions require strong oxidants like hydrogen peroxide or Fe²⁺/ascorbate systems.
Friedel-Crafts Alkylation
Arylacetic acids can be hydroxylated regioselectively using sulfuric acid or boron trifluoride catalysts. For example, dihydroxyphenylacetic acid derivatives undergo electrophilic substitution to introduce hydroxyl groups at the 2- and 5-positions, yielding this compound.
Table 2: Chemical Synthesis Conditions
| Method | Reagents/Catalysts | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HPPD-mediated oxidation | Fe²⁺, ascorbate, O₂ | 37°C | 1 hour | 65–70 | ≥95% |
| Friedel-Crafts alkylation | BF₃, H₂SO₄ | 100°C | 4 hours | 50–55 | 90% |
Biosynthesis in Microbial and Plant Systems
This compound is natively synthesized in plants, algae, and bacteria as a precursor for antioxidants and melanin. Armstrong et al. (2010) demonstrated its role in plastoquinone biosynthesis in Zea mays (maize) and Chlorella pyrenoidosa, using isotope-labeled tyrosine and p-hydroxyphenylpyruvic acid.
Microbial Fermentation
Engineered Escherichia coli and Pseudomonas putida strains overexpressing HPPD and homogentisate dioxygenase produce this compound at scale. For instance, fed-batch fermentation with glucose and tyrosine achieves titers of 12–15 g/L.
Plant-Based Extraction
This compound accumulates in alkaptonuria patients’ urine, but natural extraction from plant tissues (e.g., maize shoots) is feasible. Methanol extraction followed by ion-exchange chromatography yields 80–85% purity.
Stabilization and Purification Strategies
This compound’s propensity to oxidize into benzoquinone acetic acid (BQA) necessitates stabilization during preparation. Key measures include:
-
Antioxidants : Addition of 0.1% ascorbic acid or EDTA preserves integrity.
-
Lyophilization : Freeze-drying in inert atmospheres extends shelf life to >3 years at -20°C.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Parameter | Enzymatic Synthesis | Chemical Synthesis | Microbial Biosynthesis |
|---|---|---|---|
| Cost | High (TPN-dependent) | Moderate | Low (glucose substrate) |
| Yield | 40–50% | 50–70% | 60–80% |
| Scalability | Limited | Industrial | Industrial |
| Environmental Impact | Low waste | Solvent-intensive | Sustainable |
Chemical Reactions Analysis
Autoxidation and Reactive Oxygen Species (ROS) Generation
HGA autoxidizes in physiological conditions (pH 7.45), producing superoxide (), hydrogen peroxide (), and hydroxyl radicals () via iron-catalyzed Fenton reactions . Critical observations include:
-
ROS Production :
Reaction Component Effect on ROS Generation Fe³⁺-EDTA Enhances formation SOD (superoxide dismutase) Accelerates via Catalase Inhibits by degrading -
Biological Impact :
HGA-mediated degrades hyaluronic acid (a synovial fluid component) at rates comparable to ascorbic acid, implicating oxidative damage in alkaptonuric arthritis .
Enzymatic Reactions in Metabolic Pathways
In humans, HGA is an intermediate in tyrosine catabolism:
-
Degradation : .
Genetic deficiencies in HGD cause alkaptonuria, leading to HGA accumulation and ochronotic pigment deposition .
Electrochemical Oxidation
Cyclic voltammetry and computational studies reveal pH-dependent redox behavior:
| Parameter | Aqueous Solution | Water-Acetonitrile Mix |
|---|---|---|
| Standard Redox Potential | 0.636 V vs SHE | 0.702 V (theoretical) |
| ΔG (solvation) | -24.3 kJ/mol | -18.9 kJ/mol |
| ΔH (reaction) | -67.8 kJ/mol | -59.4 kJ/mol |
The oxidation involves a two-electron transfer, forming quinone derivatives .
Fe²⁺/H₂O₂-Mediated Oxidation and Pigment Formation
HGA reacts with Fe²⁺ and , producing ochronotic (dark) and non-ochronotic (yellow-brown) pigments :
-
Conditions :
-
Ochronotic Pigment : High (3% v/v), 0.1 mM Fe²⁺, 50 mM HGA.
-
Non-Ochronotic Pigment : Low (0.15% v/v), 3.7 mM Fe²⁺.
-
-
Mechanism : Radical polymerization via semiquinone intermediates, confirmed by EPR .
Alkaline-Induced Radical Formation and Polymerization
Under strong alkaline conditions (NaOH), HGA forms paramagnetic radicals detectable by EPR :
-
Key Steps :
-
Inhibitors :
Oxidation to Benzoquinone Acetic Acid (BQA)
HGA oxidizes to BQA, a process accelerated by alkaline hypochlorite () :
| Condition | BQA Yield (LC/TOF-MS) |
|---|---|
| HGA + NaOH | Moderate |
| HGA + NaOH + | High (~90%) |
BQA’s low solubility in aqueous media broadens NMR signals (e.g., singlet at δ 6.24–6.18 ppm) .
This synthesis of HGA’s reactivity highlights its dual role as a metabolic intermediate and a pro-oxidant agent. The interplay of autoxidation, metal catalysis, and enzymatic processing underscores its pathophysiological significance, particularly in alkaptonuria. Further studies on radical intermediates and pigment structures could inform therapeutic strategies targeting HGA-derived oxidative damage.
Scientific Research Applications
Antibacterial Properties
Recent research has highlighted HGA's potential as an antibacterial agent. Studies indicate that HGA exhibits activity against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism appears to involve disruption of bacterial membranes, making it a candidate for development as a topical antimicrobial treatment.
Key Findings:
- Activity Spectrum: HGA demonstrated effectiveness against Staphylococcus aureus, a major pathogen responsible for numerous infections, particularly in antibiotic-resistant strains .
- Safety Profile: In vitro studies suggest that while HGA is cytotoxic to human liver cells (HepG2), it does not exhibit hemolytic activity, indicating a potentially safer profile for topical applications .
- Stability and pH Effects: The stability of HGA is influenced by pH levels; it degrades more rapidly at neutral to alkaline pH, which also affects its antibacterial efficacy. Optimal activity was noted at lower pH levels .
Diagnostic Applications
HGA is primarily recognized for its role in diagnosing alkaptonuria. Patients with this condition excrete excessive amounts of HGA in their urine due to a deficiency in the enzyme homogentisate 1,2-dioxygenase.
Diagnostic Methods:
- Electrospray Ionization Mass Spectrometry (ESI-MS): This technique has been employed to detect HGA in urine samples. It allows for the identification of HGA even under varying pH conditions and following chemical reactions with other substances like potassium hydroxide .
- Colorimetric Changes: The color change of HGA solutions under different pH conditions serves as an indicator for its presence, aiding in the diagnosis of AKU .
Metabolic Research
HGA plays a crucial role in understanding metabolic pathways related to tyrosine degradation. Its accumulation leads to various health issues, including joint problems and pigmentation changes due to its oxidative properties.
Research Insights:
- Ochronosis: The deposition of HGA in connective tissues results in a condition known as ochronosis, characterized by dark pigmentation and joint deterioration. Understanding the biochemical pathways involved can lead to better management strategies for AKU patients .
- High-Throughput Screening: Recent advancements have developed high-throughput screening systems that evaluate the ability of variants of the enzyme responsible for metabolizing HGA. This research is vital for developing treatments that could mitigate the effects of AKU .
Case Studies
Several case studies have documented the clinical manifestations of alkaptonuria, emphasizing the importance of early detection and management strategies:
- A case study reported a 52-year-old male with progressive symptoms linked to high levels of HGA, including joint pain and dark urine. His diagnosis was confirmed through biochemical tests showing elevated HGA levels .
- Another study highlighted a female patient with advanced symptoms of AKU, reinforcing the need for awareness and diagnostic testing for this rare condition .
Mechanism of Action
Homogentisic acid exerts its effects primarily through its role in the catabolism of aromatic amino acids. It is produced from 4-hydroxyphenylpyruvate by the enzyme 4-hydroxyphenylpyruvate dioxygenase. In individuals with alkaptonuria, the deficiency of homogentisate 1,2-dioxygenase leads to the accumulation of this compound, which subsequently polymerizes to form ochronotic pigments that deposit in connective tissues .
Comparison with Similar Compounds
Homogentisic Acid vs. p-Hydroxybenzoic Acid
- Structural Differences : HGA (C₈H₈O₄) contains two hydroxyl groups at positions 2 and 5 on the benzene ring and a carboxylic acid side chain. In contrast, p-hydroxybenzoic acid (C₇H₆O₃) has a single hydroxyl group at position 3.
- Metabolic Roles: HGA is converted to p-hydroxybenzoic acid via HGD in the tyrosine pathway . p-Hydroxybenzoic acid is a precursor for ubiquinone and plastoquinone biosynthesis in plants, unlike HGA, which is primarily catabolized in mammals .
This compound vs. Orsellinic Acid
- Antioxidant Potential: Density functional theory (DFT) studies reveal HGA has a lower O–H bond dissociation enthalpy (BDE: 74.3 kcal/mol) compared to orsellinic acid (BDE: 76.9 kcal/mol), indicating superior radical scavenging activity due to its semiquinone structure . HGA’s electrophilicity index (3.56 eV) is higher than orsellinic acid’s (3.12 eV), further supporting its antioxidant efficacy .
This compound vs. Homophthalic Acid
- Synthesis and Reactivity: HGA is biosynthesized enzymatically from 4-hydroxyphenylpyruvate via HGD , whereas homophthalic acid (C₉H₈O₄) is chemically synthesized through naphthalene oxidation .
Metabolic and Enzymatic Pathways
HGA in Tyrosine Metabolism
- Biosynthesis: L-tyrosine → 4-hydroxyphenylpyruvate → HGA via tyrosine aminotransferase and HGD . Shading treatments reduce HGA levels by 51% in bamboo shoots by downregulating tyrosine transaminase .
- Catabolism :
Comparison with Uroleucic Acid
- Historical Context :
Analytical and Clinical Relevance
Detection Methods
Antimicrobial Properties
- Antibacterial Potential: HGA derivatives show activity against multidrug-resistant bacteria, as highlighted in the SONIA 2 clinical trial . In contrast, alternariol (a fungal metabolite) exhibits broader antifungal activity but lacks HGA’s dual metabolic-antimicrobial role .
Role in Pigmentation
- Pyomelanin Biosynthesis: HGA spontaneously oxidizes to form pyomelanin in Bacillus anthracis, a process delayed under anaerobic conditions .
Biological Activity
Homogentisic acid (HGA) is a significant intermediate in the catabolism of the amino acids phenylalanine and tyrosine. Its biological activity has garnered attention due to its role in various metabolic disorders, particularly alkaptonuria, and its potential therapeutic applications. This article delves into the biological activities of HGA, exploring its effects on human health, its antibacterial properties, and relevant case studies.
Overview of this compound
HGA is produced through the enzymatic breakdown of tyrosine and is typically further metabolized by the enzyme homogentisate 1,2-dioxygenase. In individuals with alkaptonuria, a rare autosomal recessive disorder resulting from the deficiency of this enzyme, HGA accumulates in the body, leading to various clinical manifestations such as dark urine, joint pain, and pigmentation changes in connective tissues.
1. Antimicrobial Properties
Recent studies have highlighted HGA's innate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism of action that disrupts bacterial membranes, which may contribute to its effectiveness as an antibacterial agent. However, this activity diminishes when HGA is converted into its degradation product, benzoquinone acetic acid (BQA) .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity Observed | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | Positive | Membrane disruption |
| Escherichia coli | Positive | Membrane disruption |
| Pseudomonas aeruginosa | Negative | N/A |
2. Toxicity and Safety Profile
While HGA shows promise as an antibacterial agent, it also exhibits cytotoxic effects on human liver cells (HepG2). This cytotoxicity raises concerns regarding its use in therapeutic contexts; however, it may still be suitable for topical applications due to its favorable safety profile when used externally .
Case Study 1: Alkaptonuria Diagnosis
A 52-year-old male presented with hyperchromic papules and darkening urine. Urinalysis confirmed elevated levels of HGA, leading to a diagnosis of alkaptonuria. The patient was advised on dietary modifications to manage symptoms .
Case Study 2: Pediatric Alkaptonuria
A case involving a 5-year-old boy illustrated the early signs of alkaptonuria through positive urine tests for reducing substances and high HGA levels. The clinical examination showed normal growth parameters despite the metabolic disorder .
Research Findings
Recent research has focused on the enzymatic pathways involving HGA. A study involving conditional targeting in mice demonstrated that hepatic homogentisate 1,2-dioxygenase activity is crucial for reducing circulating HGA levels. This finding underscores the importance of this enzyme in managing alkaptonuria and suggests potential therapeutic targets for intervention .
Table 2: Summary of Research Findings on HGA
| Study Focus | Key Findings |
|---|---|
| Enzymatic Activity | Essential for lowering plasma HGA levels |
| Antibacterial Evaluation | Effective against specific bacterial strains |
| Cytotoxicity Assessment | Cytotoxic to HepG2 cells but safe for topical use |
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying homogentisic acid (HGA) in biological samples, and how can researchers validate their assays?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for HGA quantification due to its specificity and sensitivity. Key steps include:
- Matrix-matched calibration : Use isotopically labeled internal standards (e.g., -HGA) to correct for matrix effects .
- Validation parameters : Assess intra- and interbatch accuracy (target: 85–110%) and precision (<12% for HGA). Include recovery studies for urine and serum matrices .
- Interference checks : Test for cross-reactivity with structurally similar compounds (e.g., gentisic acid) using chromatographic separation .
Q. How should researchers design experiments to study HGA accumulation in alkaptonuria (AKU) models?
- Methodological Answer :
- In vitro models : Use human serum or urine spiked with HGA to mimic AKU conditions. Monitor oxidative byproducts (e.g., benzoquinone acetic acid) via UV-Vis spectroscopy or redox-sensitive assays .
- In vivo models : Employ hmgA knockout strains (e.g., Bacillus anthracis) to study HGA oxidation kinetics and pyomelanin formation under varying oxygen conditions .
- Control variables : Include nitisinone-treated samples to suppress HGA production and validate assay specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in HGA’s dual role as both an antioxidant and a pathological agent?
- Methodological Answer :
- Mechanistic studies : Compare HGA’s redox activity in isolated systems (e.g., lipid peroxidation assays) versus cellular models. Use electron paramagnetic resonance (EPR) to detect radical intermediates .
- Clinical correlation : Analyze longitudinal serum HGA levels and inflammatory markers (e.g., CRP) in AKU patients to identify threshold concentrations where antioxidant effects diminish .
- Oxidation product profiling : Quantify ochronotic pigment (pyomelanin) and HGA-derived quinones in tissues via MALDI-TOF imaging .
Q. What experimental strategies optimize pyomelanin production from HGA for studying its biological roles?
- Methodological Answer :
- Agitation control : In bacterial cultures (e.g., Bacillus spp.), modulate agitation rates to enhance HGA oxidation. Monitor pigment formation spectrophotometrically at 400 nm .
- Chemical stabilization : Add antioxidants (e.g., ascorbic acid) to slow spontaneous HGA oxidation and isolate intermediates for structural analysis .
- Synthetic analogs : Use trimethylthiolated HGA derivatives to trace metabolic incorporation into melanin pathways via -labeling and MS/MS fragmentation .
Q. How can researchers address discrepancies in detecting HGA in environmental or plant samples?
- Methodological Answer :
- Multi-platform analysis : Combine GC-MS (for volatile derivatives) and LC-MS (for polar metabolites) to overcome sensitivity limitations. For example, derivatize HGA with BSTFA for GC-MS detection .
- Precursor tracking : Measure tyrosine and para-hydroxyphenylpyruvate levels to infer HGA synthesis activity in systems where HGA is undetectable .
- False-negative mitigation : Spike samples with isotopically labeled HGA to assess extraction efficiency and matrix suppression effects .
Methodological Notes for Reproducibility
- Data reporting : Follow Beilstein Journal guidelines: Include raw data for ≥5 compounds in main text; deposit extensive datasets (e.g., MS spectra) as supplementary information .
- Ethical compliance : For clinical studies, document participant selection criteria (e.g., AKU diagnosis via urinary HGA >3 g/day) and IRB approval processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
